molecular formula C17H22N4O3 B6670143 N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide

Cat. No.: B6670143
M. Wt: 330.4 g/mol
InChI Key: WJEOIVJNFRBMJD-BLLLJJGKSA-N
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Description

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide is a chemical compound with intriguing properties and applications. Its complex structure, combining a pyrazole ring and an oxolane moiety linked to a methoxypyridine group, makes it a significant subject in the realms of chemistry and pharmacology.

Properties

IUPAC Name

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-10(2)13-8-14(21-20-13)17(22)19-12-6-7-24-16(12)11-4-5-15(23-3)18-9-11/h4-5,8-10,12,16H,6-7H2,1-3H3,(H,19,22)(H,20,21)/t12-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEOIVJNFRBMJD-BLLLJJGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NC2CCOC2C3=CN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N[C@H]2CCO[C@@H]2C3=CN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is typically synthesized through a multi-step process involving the condensation of intermediate compounds. The preparation begins with the formation of the oxolane moiety via a cyclization reaction. Next, the pyrazole ring is introduced through a cyclocondensation reaction. Finally, the methoxypyridine group is attached via a coupling reaction. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may be optimized through the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, particularly at the methoxypyridine group, leading to the formation of various oxidized derivatives.

  • Reduction: : The pyrazole ring can be reduced under specific conditions, altering its electronic properties.

  • Substitution: : The methoxypyridine group can be subjected to nucleophilic substitution reactions, providing a pathway to introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Hydrogen gas with a palladium catalyst is often used.

  • Substitution: : Nucleophiles such as sodium hydride or organometallic reagents are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxypyridine derivatives, while substitution can introduce a variety of functional groups, enhancing the compound's versatility.

Scientific Research Applications

Chemistry

In chemistry, N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

This compound is studied for its potential biological activities. It has shown promise as a modulator of specific biological pathways, which could be leveraged in drug discovery and development.

Medicine

In the medical field, this compound is investigated for its potential therapeutic properties. Preliminary studies suggest that it may have applications in treating certain diseases due to its interaction with specific molecular targets.

Industry

Industrially, this compound can be used as an intermediate in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. Its mechanism of action involves binding to these targets and modulating their activity, which can alter cellular processes and biochemical pathways. For example, it may inhibit an enzyme's activity, leading to downstream effects on cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R,3S)-2-(5-Methoxypyridin-3-yl)oxolan-3-yl]-5-methyl-1H-pyrazole-3-carboxamide

  • N-[(2R,3S)-2-(4-Methoxypyridin-3-yl)oxolan-3-yl]-5-ethyl-1H-pyrazole-3-carboxamide

These compounds share structural similarities but differ in the substituents on the pyrazole ring and the pyridine group.

Uniqueness

What sets N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxypyridine group, in particular, offers distinct advantages in terms of binding affinity and specificity to molecular targets.

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